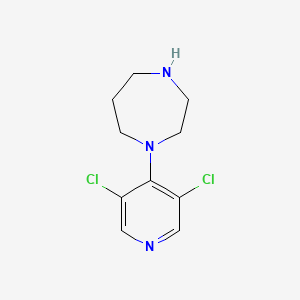

1-(3,5-Dichloropyridin-4-YL)homopiperazine

Description

Significance of Homopiperazine (B121016) (1,4-Diazepane) Scaffolds in Contemporary Drug Design

The homopiperazine ring, a seven-membered heterocycle also known as 1,4-diazepane, is a "privileged structure" in medicinal chemistry. nih.gov This scaffold is an extension of the ubiquitous piperazine (B1678402) ring and has demonstrated considerable utility in the design of a wide array of biologically active compounds. nih.gov Homopiperazine and its derivatives are important pharmaceutical intermediates and have shown potential in developing sedative, anti-psychotic, anti-inflammatory, and anti-neurotic agents. nih.gov

The versatility of the homopiperazine scaffold stems from its unique three-dimensional conformation and the presence of two nitrogen atoms, which can be readily functionalized to modulate physicochemical properties and interact with biological targets. Research has shown that compounds incorporating a homopiperazine skeleton can be potent inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), with some derivatives exhibiting nanomolar activity and good selectivity. acs.org Furthermore, the homopiperazine moiety has been incorporated into potent H3 receptor antagonists, which are being investigated for the treatment of neurodegenerative conditions such as Alzheimer's disease. nih.gov The structural flexibility of the 1,4-diazepane ring allows it to serve as a versatile scaffold in the development of novel therapeutics for a range of diseases. nih.govacs.org

Table 1: Examples of Bioactive Homopiperazine Derivatives

| Derivative Name | Therapeutic Target/Application | Reference |

| 1-(5-isoquinolinesulfonyl) homopiperazine hydrochloride | Chronic angina, depression, anxiety, cerebral vasospasm | nih.gov |

| Beta-aminoacyl-containing homopiperazine derivatives | Dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes | acs.org |

| 1-Benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives | Anticancer agents | unifiedpatents.com |

| 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane | Selective sigma-2 (σ2) receptor ligands for potential cancer treatment | nih.gov |

The Pervasive Role and Therapeutic Relevance of Dichloropyridine Moieties in Bioactive Chemical Entities

The dichloropyridine moiety is another critical pharmacophoric element found in a variety of bioactive compounds. The presence and position of chlorine atoms on the pyridine (B92270) ring can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and ability to interact with biological targets. The 3,5-dichloro substitution pattern, as seen in 1-(3,5-Dichloropyridin-4-YL)homopiperazine, is of particular interest.

For instance, the N-(3,5-dichloropyridin-4-yl)amide fragment is a key component of Roflumilast, a phosphodiesterase 4 (PDE4) inhibitor. mdpi.comepo.org This structural motif has been shown to be important for the compound's biological activity. mdpi.com Furthermore, derivatives of 3,5-dichloropyridine (B137275) have been identified as novel P2X7 receptor antagonists, with the 3,5-disubstituted chlorides being critical for their antagonistic activity. mdpi.com These compounds have shown potential in blocking inflammatory signaling pathways. mdpi.com The precursor, 4-amino-3,5-dichloropyridine, is a versatile starting material in organic synthesis and medicinal chemistry, with its derivatives being explored for antimicrobial and anti-cancer activities. nih.gov

Table 2: Examples of Compounds Featuring a Dichloropyridine Moiety

| Compound/Fragment | Biological Target/Relevance | Reference |

| N-(3,5-dichloropyrid-4-yl)amide (in Roflumilast) | PDE4 Inhibition | mdpi.comepo.org |

| 3,5-Dichloropyridine derivatives | P2X7 Receptor Antagonism | mdpi.com |

| 4-Amino-3,5-dichloropyridine derivatives | Antimicrobial and Anti-cancer potential | nih.gov |

Structural Framework of this compound as a Central Pharmacophoric Unit

The chemical architecture of this compound is a deliberate amalgamation of the homopiperazine and 3,5-dichloropyridine scaffolds. This combination results in a molecule with a distinct three-dimensional shape and electronic distribution, positioning it as a potentially valuable central unit for further chemical exploration. The synthesis of its dihydrochloride (B599025) salt can be achieved through methods such as nucleophilic aromatic substitution, where a homopiperazine reacts with a 3,5-dichloropyridine under basic conditions. sigmaaldrich.com

The structural framework suggests several avenues for biological activity. The dichloropyridine portion can engage in various non-covalent interactions, including halogen bonding, which is increasingly recognized as a significant force in ligand-receptor binding. The homopiperazine ring provides a flexible linker and points for further substitution, allowing for the fine-tuning of the molecule's properties to target specific biological pathways.

Derivatives of this compound have been investigated for their potential as antagonists at various receptors involved in neurological pathways and as inhibitors of specific enzymes or signaling pathways that could be relevant in the treatment of diseases like cancer or neurodegenerative disorders. sigmaaldrich.com The synthesis of related structures, such as 1-(5-chloropyridin-2-yl)-1,4-diazepane (B2427982) from 2,5-dichloropyridine (B42133) and homopiperazine, further illustrates the synthetic accessibility and the potential for creating libraries of analogous compounds for screening. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichloropyridin-4-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N3/c11-8-6-14-7-9(12)10(8)15-4-1-2-13-3-5-15/h6-7,13H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFNBWSOAKXVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 1 3,5 Dichloropyridin 4 Yl Homopiperazine Derivatives

Elucidating the Influence of Substituents on the Homopiperazine (B121016) Ring System

The homopiperazine (1,4-diazepane) ring is a versatile scaffold that allows for substitution at its nitrogen atoms, significantly influencing the compound's interaction with biological targets. The nature of the N-substituents plays a critical role in modulating potency and selectivity. mdpi.com Studies on related N-substituted homopiperazine derivatives have shown that this position is pivotal for introducing functionalities that can form additional binding interactions or alter the molecule's physicochemical properties.

For instance, in a series of 1-benzhydryl-1,4-diazepane derivatives designed as potential anticancer agents, modifications at the second nitrogen of the homopiperazine ring with various phenylcarboxamide and carbothioamide moieties led to a range of cytotoxic activities. The research revealed that derivatives containing a carboxamide linkage generally exhibited better activity than the corresponding carbothioamide analogs. This suggests that the nature of the atom linking the terminal phenyl ring to the homopiperazine core (oxygen vs. sulfur) is a key determinant of biological effect. Specifically, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide demonstrated potent activity, highlighting that electronic and steric factors of the substituent are crucial.

Table 1: Effect of N-Substituents on the Homopiperazine Ring on Antiproliferative Activity. Data demonstrates that carboxamide derivatives are generally more potent than carbothioamide derivatives.

Furthermore, other studies have explored β-aminoacyl groups on the homopiperazine skeleton, which resulted in potent inhibitors of dipeptidyl peptidase IV (DPP-IV). nih.gov The introduction of an acid moiety was found to be particularly effective, with certain compounds showing nanomolar activity. nih.gov This underscores the importance of the electrostatic and hydrogen-bonding potential of the substituent on the homopiperazine ring for achieving high-affinity binding.

Defining the Critical Contributions of the Dichloropyridine Moiety to Ligand Binding and Functional Selectivity

The 3,5-dichloropyridine (B137275) moiety is a critical pharmacophore that profoundly influences ligand binding and selectivity. The two chlorine atoms flanking the point of attachment are not merely steric bulk; they significantly alter the electronic properties of the pyridine (B92270) ring and provide key interaction points within a protein's binding pocket. The electron-withdrawing nature of the chlorine atoms reduces the basicity of the pyridine nitrogen. nih.gov

Structural biology studies of related (3,5-dichlorophenyl)pyridine-derived inhibitors have revealed that this moiety can induce significant conformational changes in the active site of a target protein. nih.gov These changes can expose a buried hydrophobic patch, into which the 3,5-dichlorophenyl group inserts itself. nih.gov This induced-fit mechanism, driven by favorable hydrophobic interactions, can lead to slow off-rate binding kinetics and strong stabilization of the protein-ligand complex. nih.gov In some instances, this moiety has been observed to occupy a pocket by displacing a key tryptophan residue, highlighting its importance in anchoring the ligand. researchgate.net

The chlorine atoms themselves can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The presence of substituents at both the 3- and 5-positions of the pyridine ring has been shown to be a requirement for high potency in certain inhibitor classes, as removing one of these groups can lead to a significant loss of activity. acs.org This indicates that the dichlorination pattern is essential for creating the precise steric and electronic profile needed for optimal interaction with the target binding site. acs.orgnih.gov

Systematic Evaluation of Linker Chemistries and Bridging Group Effects on Pharmacological Activity

The linker connecting the 3,5-dichloropyridine headgroup to the homopiperazine ring is a key component that can be systematically modified to fine-tune pharmacological activity. The length, rigidity, and chemical nature of this linker dictate the spatial orientation of the two key moieties, thereby affecting how the ligand fits within its binding site.

Studies on analogous systems, such as dichlorophenylpiperazines, have shown that varying the alkyl chain linker length (e.g., from C3 to C5) can significantly impact binding affinity for dopamine (B1211576) receptors. This suggests an optimal distance and orientation between the aromatic headgroup and the heterocyclic core for effective receptor engagement.

Correlation between Conformational Preferences and Observed Biological Potency

The biological activity of a flexible molecule like 1-(3,5-Dichloropyridin-4-YL)homopiperazine is intrinsically linked to its conformational preferences. The seven-membered homopiperazine ring is inherently more flexible than a six-membered piperazine (B1678402) ring and can adopt several low-energy conformations, such as a pseudo-chair form. The specific conformation adopted upon binding to a biological target is often the "bioactive conformation," and the energetic cost of adopting this pose can influence binding affinity.

Detailed conformational analysis is therefore essential to understand SAR. nih.gov Studies on chiral inhibitors containing the 3,5-dichloropyridin-4-yl moiety have demonstrated that stereochemistry plays a crucial role in activity. For example, a specific enantiomer (R-configuration) was found to be over 10 times more potent than its S-enantiomer counterpart. Computational studies revealed that the more active R-enantiomer induced a notable conformational change in the target protein's active site, providing a more favorable orientation for binding. This highlights a direct correlation where a preferred molecular conformation leads to enhanced biological potency.

The relative orientation of the dichloropyridine ring and the substituents on the homopiperazine ring can also be critical. The spatial arrangement of different molecular fragments has been shown to be a key factor determining analgesic and anti-inflammatory properties in other series of bioactive compounds. Therefore, understanding the conformational landscape and identifying the low-energy conformations that are compatible with the receptor's binding site are paramount for designing more potent analogs.

Comparative SAR Analyses with Closely Related Piperazine and Diazepane Analogues

To fully appreciate the SAR of the homopiperazine (1,4-diazepane) scaffold, it is instructive to compare it with closely related six-membered piperazine and other seven-membered diazepine analogs. Such comparisons help to elucidate the role of ring size, flexibility, and the relative positioning of the nitrogen atoms.

Replacing the homopiperazine ring with a piperazine ring introduces greater rigidity and alters the distance between the two nitrogen atoms. In studies of sigma receptor ligands, the direct comparison between homopiperazine and piperazine analogs revealed that the homopiperazine scaffold often leads to higher affinity ligands. nih.gov For instance, when evaluating analogs for their ability to enhance [3H]MK-801 binding to NMDA receptors, both N,N'-substituted piperazine and homopiperazine derivatives showed polyamine-like activity. nih.gov However, the specific substitutions that conferred the highest potency and efficacy differed between the two ring systems, indicating that the scaffold itself influences the optimal SAR. nih.gov

The seven-membered diazepine ring of homopiperazine provides a unique structural and conformational profile compared to the six-membered piperazine ring. researchgate.net The increased flexibility of the homopiperazine ring can be advantageous, allowing it to adapt to larger or more complex binding sites. However, this flexibility can also come with an entropic penalty upon binding. This highlights a fundamental trade-off in drug design between pre-organization (rigidity) and conformational adaptability (flexibility). The piperazine ring offers a more rigid structure with a well-defined polar surface area, which can be beneficial for improving properties like oral bioavailability and target specificity. researchgate.net Ultimately, the choice between a piperazine and a homopiperazine core depends on the specific topology and requirements of the target binding site.

Table of Mentioned Compounds

Molecular Mechanisms of Action and Identification of Biological Targets for 1 3,5 Dichloropyridin 4 Yl Homopiperazine Containing Compounds

Receptor Interaction and Signal Transduction Modulation

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The fibroblast growth factor receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. google.com Dysregulation of this pathway through mutations, amplifications, or fusions is a known driver in various cancers. chemicalprobes.org Consequently, the development of FGFR inhibitors has become a significant area of research in oncology. google.comchemicalprobes.org

While derivatives of 3,5-dichloropyridine (B137275) have been explored for FGFR inhibition, specific data for compounds containing the 1-(3,5-dichloropyridin-4-yl)homopiperazine scaffold are not prominently available in the reviewed literature. However, structurally related compounds highlight the potential of the dichloropyridine motif. For instance, the enantiomers of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole have been studied as FGFR1 inhibitors. ics.ir Computational studies revealed that the R-enantiomer exhibited significantly higher potency, attributed to specific interactions within the FGFR1 active site, including hydrogen bonds and π-alkyl interactions that were absent for the less active S-enantiomer. ics.ir This underscores the importance of the 3,5-dichloropyridin-4-yl group for binding, though the direct contribution of a homopiperazine (B121016) ring in this context remains to be fully elucidated.

Farnesoid X Receptor (FXR) Agonism and its Metabolic Regulation

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. organicdivision.orgsemanticscholar.org Activation of FXR has emerged as a therapeutic strategy for metabolic and gastrointestinal diseases. semanticscholar.orgselleckchem.com

Despite the therapeutic interest in FXR agonists, a review of the scientific literature did not yield specific compounds containing the this compound scaffold that have been identified as FXR agonists. The research on FXR modulators has largely focused on steroidal and non-steroidal structures that mimic the natural bile acid ligands of the receptor. organicdivision.orgacs.orggoogle.com

Purinergic P2X7 Receptor Antagonism and Downstream Pathway Regulation

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its activation is linked to inflammatory responses, including the release of pro-inflammatory cytokines. maayanlab.cloudnih.gov Antagonists of the P2X7 receptor are therefore considered promising candidates for anti-inflammatory therapies. maayanlab.cloudnih.gov

Screening of chemical libraries has identified dichloropyridine-based analogues as novel P2X7 receptor antagonists. nih.gov Structure-activity relationship (SAR) studies on a series of these compounds revealed that the 3,5-dichloro substitution on the pyridine (B92270) ring is critical for antagonistic activity. nih.gov While specific compounds with a homopiperazine linker were not the primary focus of the published study, the research optimized activity by modifying a hydrazide linker and a hydrophobic acyl group attached to the dichloropyridine skeleton. nih.gov Optimized antagonists in this series demonstrated potent inhibition of the P2X7 receptor in the nanomolar range, effectively blocking the release of the pro-inflammatory cytokine IL-1β in cellular assays. nih.gov

| Compound | Target | Activity (IC50) | Cell Line | Assay |

| Analog 51 | hP2X7 | 4.9 nM | hP2X7-HEK293 | EtBr uptake |

| Analog 51 | hP2X7 | 1.3 nM | THP-1 | IL-1β release |

| Analog 52 | hP2X7 | 13 nM | hP2X7-HEK293 | EtBr uptake |

| Analog 52 | hP2X7 | 9.2 nM | THP-1 | IL-1β release |

| Data derived from research on dichloropyridine analogues as P2X7 receptor antagonists. nih.gov |

Sigma-2 (σ2) Receptor Ligand Binding and Selectivity Profiles

The sigma-2 (σ2) receptor is overexpressed in proliferating tumor cells and is a target for the development of cancer diagnostics and therapeutics. medchemexpress.com While the precise function is still under investigation, ligands that bind to the σ2 receptor have shown potential in cancer imaging and treatment. medchemexpress.com

Research into selective σ2 receptor ligands has explored various chemical scaffolds, including those containing a 1,4-diazepane (homopiperazine) ring. One study focused on analogs of a lead compound, SYA 013, and synthesized a series of homopiperazine derivatives. Notably, the compound 1-(5-chloropyridin-2-yl)-1,4-diazepane (B2427982) was prepared as a key intermediate. Although this compound features a different substitution pattern on the pyridine ring (5-chloro-2-yl instead of 3,5-dichloro-4-yl), the research demonstrated that the homopiperazine scaffold could be modified to produce high-affinity and selective σ2 receptor ligands. The most potent ligands from this study exhibited Ki values in the low nanomolar range for the σ2 receptor.

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |

| Compound 7 | 10.3 | 2.2 | 4.7 |

| Compound 21 | 12.3 | 2.2 | 5.6 |

| Compound 22 | 92 | 2.2 | 41.8 |

| Binding affinities of selective σ2 receptor ligands containing a diazepane moiety. |

Dopamine (B1211576) and Serotonin (B10506) Receptor Subtype Modulation (e.g., D2, D3, D4, 5HT1A, 5HT2A)

Dopamine and serotonin receptors are crucial targets for the treatment of a wide range of neuropsychiatric disorders. Atypical antipsychotic drugs, for example, often exhibit a complex pharmacology involving the modulation of multiple receptor subtypes, including D2 and 5-HT2A receptors.

The 1-(3,5-dichloropyridin-4-yl) moiety attached to a piperazine (B1678402) ring, a close structural analog of homopiperazine, has been incorporated into compounds designed as modulators of serotonin receptors. While specific binding data for a homopiperazine-containing compound was not found, the exploration of related structures suggests the potential for this scaffold to interact with aminergic receptors. The modulation of these receptors often involves complex structure-activity relationships where small changes to the heterocyclic amine can significantly alter the binding profile and functional activity at different receptor subtypes.

Canonical WNT Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and its aberrant activation is a hallmark of many cancers. nih.gov This has driven the search for small-molecule inhibitors of this pathway as potential cancer therapeutics. nih.gov

A notable success in this area involves compounds built around a 3,5-dichloropyridine core. Through a cell-based pathway screen, 1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide (a piperidine (B6355638) analog of the homopiperazine compound) was identified as an inhibitor of Wnt signaling. nih.gov Medicinal chemistry efforts to optimize this hit led to the development of CCT251545 , a potent and orally bioavailable Wnt signaling inhibitor. maayanlab.cloudnih.gov Further investigation revealed that CCT251545 functions by selectively inhibiting the cyclin-dependent kinases CDK8 and CDK19, which are components of the Mediator complex involved in regulating transcription. This compound was shown to inhibit Wnt pathway activity in tumor xenograft models. nih.gov The structure-activity relationship studies highlighted the importance of the trisubstituted pyridine core for activity, and while the initial compounds featured a piperidine, the research into related analogs suggests that the homopiperazine scaffold could be a viable alternative for maintaining or modifying this activity. nih.gov

| Compound | WNT Signaling Inhibition (IC50) | Cell Line |

| CCT251545 | 5 nM | 7dF3 |

| Compound 9 | 0.9 - 7.6 µM | Various |

| Inhibitory concentrations of dichloropyridine-containing compounds on the Wnt signaling pathway. maayanlab.cloudnih.gov |

Enzyme Inhibition Capabilities

The ability of a chemical entity to inhibit specific enzymes is a cornerstone of modern drug discovery. For compounds containing the this compound core, research into their potential as enzyme inhibitors is a critical area of investigation. The subsequent subsections explore the documented interactions, or lack thereof, with several major classes of enzymes.

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in cell cycle control and oncogenesis, making it a significant target in cancer therapy. nih.govchapman.edu Inhibition of USP7 can lead to the stabilization of tumor suppressor proteins, such as p53, and can sensitize cancer cells to chemotherapy. thebiogrid.orgnih.gov A thorough review of existing scientific literature indicates that there are no specific studies or published data detailing the inhibitory activity of this compound or its derivatives against USP7. While numerous compounds have been identified as USP7 inhibitors, research has not yet established a link to this particular chemical scaffold. chapman.eduresearchgate.net

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, particularly in tissues like the liver and adipose tissue. researchgate.netmdpi.com Elevated activity of 11β-HSD1 is associated with metabolic syndrome, including obesity and type 2 diabetes, by increasing intracellular glucocorticoid levels. mdpi.comnih.gov Consequently, the inhibition of 11β-HSD1 is a promising therapeutic strategy for these conditions. researchgate.net Despite the development of various 11β-HSD1 inhibitors, there is currently no available research that has investigated or demonstrated the inhibitory potential of compounds containing the this compound structure on this enzyme. nih.govmedchemexpress.com

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govnih.gov In a clinical context, urease produced by bacteria such as Helicobacter pylori is a key factor in the pathogenesis of peptic ulcers and gastritis. nih.gov In agriculture, urease activity can lead to nitrogen loss from urea-based fertilizers. As such, urease inhibitors are of significant interest. An extensive search of the scientific literature reveals no studies on the effects of this compound or its analogs as urease inhibitors. The field of urease inhibitor research is active, with many synthetic and natural compounds being investigated, but this specific chemical class has not been a subject of published research in this area. nih.gov

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a common feature in many diseases, including cancer. Tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), are particularly important targets for anti-cancer therapies. nih.govnih.gov While many small molecule inhibitors targeting these kinases have been developed, some of which feature heterocyclic scaffolds, there is no specific, publicly available research that has evaluated this compound as a protein kinase inhibitor. nih.govrcsb.org The potential for this compound to interact with the ATP-binding site of kinases remains to be explored.

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. nih.govnih.gov Their activity is crucial in physiological processes like tissue remodeling, but their overactivity is implicated in pathological conditions such as arthritis, and cancer metastasis. nih.gov The development of MMP inhibitors has been a long-standing goal in medicinal chemistry. However, a review of the current scientific literature shows no evidence of this compound being investigated as an inhibitor of any MMPs.

Histone methyltransferases (HMTs) are enzymes that methylate histone proteins, a key epigenetic modification that influences gene expression. nih.govmedchemexpress.com The dysregulation of HMTs is linked to the development of various cancers, making them attractive therapeutic targets. nih.gov A number of HMT inhibitors have been discovered, some of which are in clinical development. medchemexpress.comchemicalbook.com A comprehensive search of the scientific literature did not yield any studies that have assessed the inhibitory activity of this compound against any histone methyltransferases.

Other Noteworthy Biological Activities and Proposed Mechanisms (e.g., Antiproliferative Activity, DNA Strand Breaking Activity)

There is currently no publicly available research data to report on the antiproliferative or DNA strand-breaking activities of this compound.

Preclinical Pharmacological Investigations of 1 3,5 Dichloropyridin 4 Yl Homopiperazine Derivatives

Comprehensive In Vitro Efficacy Assessments

In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of new chemical entities. For derivatives of 1-(3,5-Dichloropyridin-4-YL)homopiperazine, a range of assays has been employed to characterize their potential as therapeutic agents.

Cell-based reporter assays are crucial tools for high-throughput screening and for quantifying the activity of a compound on a specific signaling pathway within a cellular context. bpsbioscience.com These assays often use a reporter gene, such as luciferase, linked to a pathway-specific promoter. bpsbioscience.com Activation or inhibition of the pathway by a test compound results in a measurable change in the reporter protein's expression. bpsbioscience.comnih.gov

For instance, a gain-of-signal, high-sensitivity cell-based luciferase assay was developed to monitor the activity of the SARS-CoV-2 main protease (nsp5 or 3CLpro), an essential enzyme for viral replication. nih.gov In this system, inhibition of the protease leads to an increase in luciferase signal, enabling the screening of large compound libraries for potential inhibitors. nih.gov Similarly, stable HEK293 cell lines have been engineered to express firefly luciferase under the control of the cAMP response element (CRE), along with specific G-protein coupled receptors (GPCRs) like GLP-1R, GIPR, or GCGR. bpsbioscience.com These reporter cells allow for the quantitative measurement of agonist-induced receptor activation by monitoring luciferase activity. bpsbioscience.com

Another application involves using CRISPR-Knockin technology to insert a luciferase reporter gene downstream of a target gene, such as the asialoglycoprotein receptor 1 (ASGR1). mdpi.com This enables the direct correlation of luciferase expression with the activity of the target protein, providing a robust model for screening potential inhibitors from various sources, including microbial metabolite libraries. mdpi.com While specific reporter assay data for this compound derivatives are not detailed in the provided results, these methodologies represent the standard approach for evaluating how such compounds engage with their intended molecular targets and modulate cellular pathways.

The antiproliferative activity of homopiperazine (B121016) and related heterocyclic derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these studies, indicating the potency of a compound in inhibiting cell growth.

HeLa (Cervical Cancer): Drug-resistant HeLa-derived cell lines have been used to evaluate the cytotoxic effects of numerous anticancer drugs. nih.gov For example, Hvr100-6 cells, which overexpress MDR1 (P-glycoprotein), showed significant resistance to various agents, including a 45,000-fold resistance to actinomycin (B1170597) D and a 60,000-fold resistance to docetaxel (B913) compared to the parent HeLa cells. nih.gov The cytotoxicity of many of these drugs was reversed by the MDR1 inhibitor cyclosporin (B1163) A. nih.gov

A549 (Lung Cancer): Several studies have reported the cytotoxic effects of related compounds on the A549 cell line. A novel benzimidazole (B57391) derivative, se-182, demonstrated an IC₅₀ value of 15.58 µM against HepG2 liver cancer cells, which was more potent than the positive control cisplatin (B142131) (IC₅₀ = 37.32 µM). jksus.org In another study, new imatinib (B729) analogs were tested against A549 cells, with derivatives 3a , 3c , and 3d showing potent antiproliferative activity with IC₅₀ values of 7.2 µM, 6.4 µM, and 7.3 µM, respectively. nih.govnih.gov These were significantly more potent than imatinib itself (IC₅₀ = 65.4 µM). nih.gov

DU145 (Prostate Cancer): A series of novel arylpiperazine derivatives were synthesized and evaluated for their cytotoxic activity against three human prostate cancer cell lines, including DU145. nih.govnih.gov The introduction of a pyrimidinyl moiety at the 4-position of the piperazine (B1678402) ring was found to be beneficial for anticancer activity against DU145 cells. nih.gov Specifically, compound 8 was the most potent against the DU145 cell line with an IC₅₀ of 8.25 μM. nih.gov Another study found that arylpiperazine derivatives 4 and 12 exhibited strong cytotoxic activities against DU145 cells, with IC₅₀ values under 2 μM. nih.gov

Reh (B-cell Leukemia): A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane (homopiperazine) derivatives were synthesized and tested for their anticancer activity on the Reh cell line using the MTT assay. researchgate.netscirp.orgsemanticscholar.orgscirp.org It was observed that derivatives containing a carboxamide moiety were more active than their carbothioamide counterparts. researchgate.netscirp.org The most active compound, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide (6a ), displayed an IC₅₀ value of 18 µM. researchgate.netscirp.orgsemanticscholar.org

Interactive Table: Cytotoxicity of Related Derivatives in Various Cancer Cell Lines You can filter and sort the data by clicking on the column headers.

| Compound Class | Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Imatinib Analog | 3a | A549 | 7.2 | nih.govnih.gov |

| Imatinib Analog | 3c | A549 | 6.4 | nih.govnih.gov |

| Imatinib Analog | 3d | A549 | 7.3 | nih.govnih.gov |

| Arylpiperazine Derivative | 8 | DU145 | 8.25 | nih.gov |

| Arylpiperazine Derivative | 4 | DU145 | < 2 | nih.gov |

| Arylpiperazine Derivative | 12 | DU145 | < 2 | nih.gov |

| Homopiperazine Derivative | 6a | Reh | 18 | researchgate.netscirp.orgsemanticscholar.org |

| Benzimidazole Derivative | se-182 | HepG2 | 15.58 | jksus.org |

Quantitative enzyme inhibition assays are essential for identifying and characterizing the specific molecular targets of a compound. Research into homopiperazine and related structures has revealed several enzymatic targets.

Proteasome Inhibition: A study identified homopiperazine derivatives (HPDs) as a novel class of proteasome inhibitors. nih.govresearchgate.net Biochemical assays showed that some HPDs inhibit all three catalytic subunits (β1, β2, and β5) of the proteasome through direct binding. nih.govresearchgate.net This is a distinct mechanism from the proteasome inhibitor bortezomib, which primarily targets the β5 subunit. nih.gov One such HPD, K-7174 , was effective against bortezomib-resistant myeloma cells that had a mutation in the β5-subunit. nih.govresearchgate.net

Protein Kinase Inhibition: The 1,4-diazepane (homopiperazine) ring system is a scaffold used in the design of protein kinase inhibitors. semanticscholar.orgscirp.org Derivatives of imatinib, a well-known tyrosine kinase inhibitor, have been synthesized and tested for their antiproliferative activities. nih.govnih.gov These compounds often contain a phenylamino-pyrimidine pyridine (B92270) (PAPP) skeleton, which is a key pharmacophore for kinase binding. nih.govnih.gov

CDC42 GTPase Inhibition: Researchers have identified pyrimidine (B1678525) derivatives that block the interaction between the CDC42 GTPase and its downstream effector, PAK. nih.gov This interaction is critical for the progression of multiple types of tumors. nih.gov The lead compounds, which feature a piperidine (B6355638) moiety, demonstrated favorable pharmacokinetics and in vivo efficacy, highlighting the potential of targeting this specific protein-protein interaction. nih.gov

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. nih.gov These assays measure the displacement of a radiolabeled ligand from its receptor by a test compound, allowing for the calculation of the inhibition constant (Ki), which reflects the compound's binding affinity. nih.gov

Derivatives of homopiperazine and piperazine have been screened for their affinity at sigma (σ) receptors, which are implicated in various neurological processes and are potential targets for cancer therapy. nih.gov In one study, a series of analogs were synthesized and evaluated at σ₁ and σ₂ receptors. nih.gov The homopiperazine derivative 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane (7) was identified as a high-affinity ligand for the σ₂ receptor, with a Ki value of 2.2 nM. nih.gov Another derivative, (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime (22) , was found to be a highly selective ligand for the σ₂ receptor. nih.gov

Further studies on polyfunctionalized pyridines identified compounds with high affinity for σ₁ receptors. nih.gov Compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) showed a Ki of 1.45 nM for the human σ₁ receptor, with a 270-fold selectivity over the σ₂ receptor. nih.gov

Interactive Table: Receptor Binding Affinity of Related Derivatives You can filter and sort the data by clicking on the column headers.

| Compound | Receptor | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| 7 | σ₂ | 2.2 | nih.gov |

| 22 | σ₂ | High Affinity & Selectivity | nih.gov |

| 5 | hσ₁ | 1.45 | nih.gov |

The antimicrobial potential of compounds related to the this compound structure has been investigated against various pathogens. These screenings typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A series of novel 4-(4-benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile derivatives were tested for antimicrobial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov While none of the tested compounds showed activity against the Gram-negative strain, some derivatives displayed promising activity against S. aureus. nih.gov In a separate study, a cyclic peptide, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) , isolated from a Streptomyces species, showed interesting MIC values ranging from 4 to 15 µg/mL against a panel of tested bacteria. nih.gov

Additionally, a series of carbamate (B1207046) derivatives of piperazine were synthesized and tested against several bacterial and mycobacterial strains. epa.gov These compounds were evaluated against S. aureus, Enterococcus faecalis, Mycobacterium tuberculosis, and M. kansasii. epa.gov While these compounds showed some anti-infectious activity, their primary potency was noted as antiproliferative, suggesting they may act as multi-target agents. epa.gov

In Vivo Efficacy Studies in Established Preclinical Disease Models

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in a living organism. These preclinical models, often in mice, are designed to mimic human diseases.

A study focused on developing inhibitors of the CDC42 GTPase provides a relevant example of in vivo testing for a related class of compounds. nih.gov The lead compounds, which are trisubstituted pyrimidine derivatives, were shown to block the crucial interaction between CDC42 and its effector, PAK. nih.gov These inhibitors demonstrated anticancer efficacy in an in vivo patient-derived xenograft (PDX) tumor mouse model. nih.gov Specifically, compound 15 (ARN25499) stood out due to its improved pharmacokinetic profile, increased bioavailability, and efficacy in the mouse model, marking it as a strong candidate for further preclinical development. nih.gov

Evaluation in Cancer Xenograft Models

While direct studies on this compound in cancer xenograft models are not extensively documented in publicly available literature, research on related homopiperazine and dichlorophenyl derivatives provides insights into their potential anticancer activities.

Derivatives of homopiperazine (1,4-diazepane) have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were assessed for their anti-cancer activity. nih.gov Among these, carboxamide derivatives demonstrated notable activity. Specifically, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide exhibited a significant cytotoxic effect on the B-cell leukemic cell line, Reh, with a reported IC50 value of 18 µM. nih.govresearchgate.net

Furthermore, other piperidine and piperazine derivatives have been investigated in lung cancer xenograft models. For example, 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) has undergone preclinical evaluation in a mouse model of lung cancer xenograft, where it was shown to inhibit tumor growth. nih.gov In a study involving a patient-derived xenograft (PDX) model of triple-negative breast cancer, a platinum-based compound containing a bipyridine moiety, dichloro[4,4'-bis(2,2,3,3-tetrafluoropropoxy)methyl)-2,2'-bipryridine] platinum (TFBPC), demonstrated significant tumor growth inhibition. mdpi.com

These findings suggest that the homopiperazine scaffold, a core component of the title compound, can be a viable backbone for the design of novel anticancer agents. The presence of the dichloropyridinyl moiety may further modulate this activity.

Table 1: Cytotoxic Activity of a Homopiperazine Derivative

| Compound | Cell Line | IC50 (µM) | Source |

| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | 18 | nih.govresearchgate.net |

Assessment in Liver Cholestasis and Fibrosis Animal Models

The evaluation of this compound derivatives in animal models of liver cholestasis and fibrosis is an area with limited specific data. However, the general approaches to inducing and assessing these conditions in preclinical models are well-established.

Animal models are crucial for understanding the pathogenesis of cholestatic liver diseases and for testing new therapeutic agents. nih.gov Common methods for inducing liver fibrosis in animal models include chemical induction with agents like carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA), and surgical procedures such as bile duct ligation (BDL). nih.govnih.gov These models replicate the key features of human liver fibrosis, including hepatocyte injury, inflammation, and the activation of hepatic stellate cells, which are central to the fibrogenic process. nih.govnih.gov

While direct evidence for the effects of this compound derivatives in these models is not available, the anti-inflammatory properties observed in related compounds suggest a potential area for future investigation. Chronic inflammation is a key driver of liver fibrosis, and compounds that can modulate inflammatory pathways may have therapeutic potential.

Anti-inflammatory Efficacy in Relevant Animal Models

The anti-inflammatory potential of compounds structurally related to this compound has been explored in various preclinical models.

A study on novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema test in rats. nih.govnih.gov Several compounds in this series showed inhibition of inflammation ranging from 30.6% to 57.8%. nih.gov Notably, compounds with specific substitutions on the piperazine ring exhibited the most prominent anti-inflammatory effects with low ulcerogenic potential compared to the reference drug, indomethacin. nih.govnih.gov

Another study investigated the anti-inflammatory effects of piperlotines, which are structurally distinct but share the piperazine motif with some derivatives. These compounds exhibited excellent in vivo anti-inflammatory activity in mice, particularly through topical administration in the TPA acute inflammation model. researchgate.net Furthermore, novel ferrocenyl(piperazine-1-yl)methanone-based derivatives have been synthesized and screened for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, a common in vitro model for inflammation. nih.gov One compound, in particular, was found to be a potent inhibitor of NO production with an IC50 of 7.65 µM and also inhibited the production of iNOS and COX-2. nih.gov

These studies underscore the potential of the piperazine and dichlorophenyl moieties, both present in the title compound, to contribute to anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of a Dichlorophenyl Piperazine Derivative

| Compound | Model | Inhibition (%) | Source |

| 5-(3,4-dichlorophenyl)-3-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-thione | Carrageenan-induced paw edema | 57.8 | nih.gov |

Antiparasitic Activity in Schistosome Life Cycle Models

While there is no specific data on the antiparasitic activity of this compound against Schistosoma species, research on related heterocyclic compounds provides a basis for potential investigation.

Schistosomiasis remains a significant global health problem, and the reliance on a single drug, praziquantel, highlights the need for new therapeutic agents. nih.govwellcomeopenresearch.orgnih.gov In the search for novel anti-schistosomal compounds, a study identified the 6-(piperazin-1-yl)-1,3,5-triazine core as a promising scaffold. wellcomeopenresearch.orgnih.gov Compounds containing this core demonstrated significant activity against various life cycle stages of Schistosoma mansoni, including miracidia, schistosomula, and adult worms. wellcomeopenresearch.org The effects of these compounds on adult schistosomes, such as reduced motility and egg production, were similar to those observed after the knockdown of a histone methyltransferase, suggesting a potential mechanism of action. wellcomeopenresearch.org

Another study screened a library of cardiovascular drugs for antiparasitic properties and found that several compounds showed activity against adult schistosomes ex vivo. nih.gov These findings indicate that the piperazine ring, a key structural feature of the title compound, is present in molecules with demonstrated anti-schistosomal effects.

Table 3: Anti-schistosomal Activity of a Piperazine-containing Compound

| Compound | Life Cycle Stage | Effect | Source |

| Compound 7 (a 6-(piperazin-1-yl)-1,3,5-triazine derivative) | S. mansoni adult worms | Lethal effect at 25 and 50 µM | wellcomeopenresearch.org |

Pharmacokinetic Profiling in Preclinical Animal Species

The pharmacokinetic properties of a drug candidate are crucial for its development and are typically assessed in preclinical animal models.

Evaluation of In Vitro Metabolic Stability (e.g., Liver Microsomal Stability in Murine and Human Systems)

The metabolic stability of a new chemical entity is a key determinant of its in vivo pharmacokinetic profile, including its half-life and bioavailability. nih.gov In vitro methods, such as incubation with liver microsomes, are commonly used to predict in vivo metabolism. nih.gov

While specific data for this compound is not available, studies on related compounds provide insights. For example, the in vitro metabolic characterization of orbitazine, a piperazine derivative, in liver microsomes from different species, including human, revealed that it was metabolized by several cytochrome P450 enzymes, namely CYP3A4, CYP2C9, and CYP2D6. nih.gov

The metabolic stability of a compound is often expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov These parameters can be influenced by the chemical structure of the compound. For instance, modifications to a molecule can alter its susceptibility to metabolic enzymes.

Determination of In Vivo Pharmacokinetic Parameters in Animal Models (e.g., Mouse Pharmacokinetics)

In vivo pharmacokinetic studies in animal models provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

A study on SYA013, a homopiperazine analog of haloperidol (B65202), determined its pharmacokinetic parameters in the brain and plasma of rats. The results showed that the compound readily crossed the blood-brain barrier, as indicated by a log brain/plasma concentration ratio of 1.48 at tmax. nih.gov In another study, the pharmacokinetic properties of a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, which contains a morpholinyl-thiazolyl moiety, were assessed in rats. The compound demonstrated an oral bioavailability of 91.1% and a half-life of 3.9 hours after intravenous administration. nih.gov

Table 4: Pharmacokinetic Parameters of a CRF1 Antagonist in Rats

| Parameter | Value | Route of Administration | Source |

| Oral Bioavailability | 91.1% | Oral | nih.gov |

| Half-life (t1/2) | 3.9 h | Intravenous | nih.gov |

Advanced Computational and Chemoinformatic Approaches in the Study of 1 3,5 Dichloropyridin 4 Yl Homopiperazine

Molecular Docking and Analysis of Ligand-Protein Interaction Networks

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the structural basis of a ligand's activity. The analysis of the resulting ligand-protein interaction network—which includes hydrogen bonds, hydrophobic interactions, and π-π stacking—provides insights into the key residues responsible for binding affinity and selectivity.

In studies of related arylpiperazine derivatives, molecular docking has been successfully used to elucidate binding modes with various protein targets. For instance, docking studies of novel arylpiperazine derivatives as potential androgen receptor (AR) antagonists revealed key interactions within the receptor's binding pocket. nih.gov Similarly, research on 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives identified crucial interactions with target proteins like phosphoinositide 3-kinase (PI3Kδ) and receptor tyrosine phosphatase (PTPRC/CD45), guiding the interpretation of their antiproliferative activity. researchgate.net For a series of pyrazoline derivatives, docking into the active site of human mitochondrial branched-chain aminotransferase helped to rationalize their anticonvulsant activity, with the most potent compound showing a high docking score. researchgate.net

A study on enantiomers of a compound containing a 3,5-dichloropyridin-4-yl group targeting Fibroblast Growth Factor Receptor 1 (FGFR1) demonstrated how computational methods can explain differences in biological activity. rsc.org Molecular dynamics simulations showed that the more active (R)-enantiomer induced a conformational change in the protein's P-loop, allowing for stronger interactions with key residues like Phe489 and Arg629. rsc.org In contrast, the (S)-enantiomer could not achieve this optimal orientation. rsc.org

| Compound/Analog Class | Protein Target | Key Interactions Noted | Docking Score/Binding Affinity | Reference |

| (R)-21c (FGFR1 Inhibitor) | FGFR1 | N⋯H–N hydrogen bonds, π-alkyl interactions with Arg570 and Pro663 | Lower ΔG binding (more potent) | rsc.org |

| (S)-21c (FGFR1 Inhibitor) | FGFR1 | Fewer stabilizing interactions due to non-flexible configuration | Higher ΔG binding (less potent) | rsc.org |

| Compound 7 (Piperazine derivative) | PI3Kδ (PDB: 4XE0) | Specific amino acid interactions | Not specified | researchgate.net |

| Compound 10 (Piperazine derivative) | PTPRC/CD45 (PDB: 1YGR) | Specific amino acid interactions | Not specified | researchgate.net |

| Pyrazoline derivative (4f) | BCATm (PDB: 2A1H) | Not specified | -6.898 | researchgate.net |

Homology Modeling for De Novo Target Identification and Structural Validation

When the experimental 3D structure of a protein target is unavailable, homology modeling can be used to construct a theoretical model. This technique relies on the known structure of a homologous protein (a "template") to predict the structure of the target protein. These models are invaluable for performing structure-based drug design, including molecular docking and virtual screening, when an experimental structure is lacking.

While specific instances of homology modeling for de novo target identification of 1-(3,5-Dichloropyridin-4-YL)homopiperazine are not detailed in the available literature, the methodology is a standard and powerful tool in drug discovery. nih.gov The process facilitates the understanding of pathogenic mechanisms and can help translate this knowledge into therapeutic strategies. nih.gov Protein-protein interaction (PPI) networks are often used in conjunction with modeling to identify and validate novel therapeutic targets for complex diseases. nih.govnih.gov By mapping known drug-target interactions onto these networks, researchers can infer new potential targets for compounds based on network proximity and pathway analysis. nih.govplos.org

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing how variations in structural or physicochemical properties (descriptors) affect activity, QSAR models can predict the potency of novel compounds and guide the rational design of more effective analogs.

For classes of compounds similar to this compound, 3D-QSAR studies have been particularly insightful. A study on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives as TRPV1 antagonists developed robust CoMFA and CoMSIA models. researchgate.net These models showed a high correlation between predicted and experimental activity and highlighted the importance of electrostatic, hydrophobic, and hydrogen bond acceptor fields for biological activity. researchgate.net Similarly, a 3D-QSAR model was developed for a large library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines to guide the design of more potent anticancer compounds, successfully correlating structural features with antiproliferative properties against breast cancer cell lines. nih.govrsc.org

| QSAR Study | Compound Class | Key Findings | Model Predictive Power (R²) | Reference |

| TRPV1 Antagonists | N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives | Electrostatic, hydrophobic, and H-bond acceptor fields are critical for activity. | R² = 0.988 | researchgate.net |

| Anticancer Agents | 6,N2-diaryl-1,3,5-triazine-2,4-diamines | Model developed to guide further design of potent anticancer compounds. | Not specified | nih.gov |

| mTORC1 Inhibitors | Piperazine derivatives | MLR and MNLR models showed good predictive power for mTORC1 inhibition. | R² = 0.74 (MLR), 0.78 (MNLR) | mdpi.com |

In Silico Virtual Screening for Novel Ligand Discovery and Lead Optimization

Virtual screening (VS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. This approach can be either ligand-based, searching for molecules similar to a known active ligand, or structure-based, which involves docking candidate molecules into the target's binding site. VS significantly reduces the number of compounds that need to be synthesized and tested experimentally.

The discovery of novel enzyme inhibitors often begins with a virtual screening campaign. nih.gov For example, a VS strategy was used to identify a hit compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) scaffold that targets the papain-like protease (PLpro) of SARS-CoV-2. nih.gov Subsequent structural optimization of this hit led to derivatives with improved inhibitory activity. nih.gov In another example, both structure- and ligand-based virtual screening were employed to identify novel antagonists for the TRPV4 ion channel, leading to the discovery of five active compounds from a library of over 36,000 molecules. nih.gov These findings underscore the power of VS in identifying novel scaffolds and optimizing lead compounds.

Computational Prediction of Physicochemical Descriptors and their Relevance to SAR (e.g., pKa, Lipophilicity)

Physicochemical descriptors are properties of a molecule that influence its behavior in a biological system. Key descriptors include lipophilicity (logP), electronic distribution, and ionization constant (pKa). Computational methods allow for the rapid calculation of these properties, providing crucial insights for drug design and optimization. These descriptors are fundamental to both QSAR models and the prediction of a compound's pharmacokinetic profile.

For instance, the lipophilicity of a molecule, often expressed as logP, affects its solubility, permeability across biological membranes, and binding to plasma proteins. nih.gov The topological polar surface area (TPSA) is another critical descriptor that correlates with a drug's oral bioavailability and membrane penetration. For a series of piperazine derivatives designed as mTORC1 inhibitors, computational analysis showed that the selected compounds adhered to key drug-likeness criteria, including rules set by Lipinski and Veber, suggesting good oral bioavailability. mdpi.com The calculation of such properties is a standard step in modern drug discovery to ensure that potent compounds also possess favorable drug-like characteristics. mdpi.com

Predictive In Silico ADMET Profiling for Early-Stage Candidate Prioritization

ADMET profiling involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a drug candidate. Performing these predictions in silico at an early stage is essential for identifying compounds with a higher probability of success in clinical trials and for filtering out those likely to fail due to poor pharmacokinetics or toxicity.

Numerous online tools and software packages are available for ADMET prediction. mdpi.com Studies on various piperazine and quinoline (B57606) derivatives demonstrate the utility of this approach. For new 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues, in silico ADMET studies showed that the synthesized molecules were within an acceptable range for drug-likeness and toxicity, marking them as potential hits for further development. researchgate.net Similarly, an ADMET prediction for novel TRPV4 antagonists indicated that all hits had high gastrointestinal absorption and belonged to low toxicity classes. nih.gov However, the same study predicted that only a subset of these compounds could permeate the blood-brain barrier (BBB). nih.gov This type of early-stage analysis is critical for prioritizing candidates based on their intended therapeutic application and avoiding costly late-stage failures. nih.govnih.gov

| ADMET Property | Predicted Outcome for Analogs | Significance | Reference |

| Gastrointestinal (GI) Absorption | High for most piperazine/quinoline analogs studied | Predicts good oral bioavailability | mdpi.comnih.gov |

| Blood-Brain Barrier (BBB) Permeation | Variable; some predicted to cross, others not | Crucial for CNS-targeting drugs | nih.govnih.gov |

| Metabolism (CYP Inhibition) | Variable depending on the specific analog | Predicts potential for drug-drug interactions | mdpi.com |

| Toxicity | Generally predicted to be low (Class 4 or 5) | Filters out candidates with high toxicity risk | nih.gov |

| Drug-Likeness | Most optimized analogs adhere to Lipinski's and Veber's rules | Indicates favorable physicochemical properties for a drug | mdpi.comnih.gov |

Future Research Trajectories and Therapeutic Potential of 1 3,5 Dichloropyridin 4 Yl Homopiperazine Analogues

Innovation in Synthetic Methodologies for Enhanced Derivatization Pathways

The exploration of 1-(3,5-Dichloropyridin-4-YL)homopiperazine analogues is fundamentally reliant on the synthetic methodologies available for their creation. Traditional synthesis often involves nucleophilic aromatic substitution, where a diamine like homopiperazine (B121016) reacts with a dihalopyridine. For instance, the reaction of homopiperazine with 2,5-dichloropyridine (B42133) in ethylene (B1197577) glycol at elevated temperatures has been used to produce related chlorinated pyridine-homopiperazine structures. nih.gov Similarly, reacting homopiperazine with benzhydryl chloride in the presence of a base like potassium carbonate is a standard method for N-alkylation of the homopiperazine ring. scirp.orgsemanticscholar.org

However, to unlock the full therapeutic potential of this scaffold, more innovative and efficient synthetic strategies are being explored to allow for precise and diverse derivatization. Modern approaches focus on creating structural diversity that is difficult to achieve with classical methods, particularly modifications to the carbon atoms of the homopiperazine ring, which are present in less than 20% of piperazine-containing drugs. mdpi.comnih.gov

Key areas of innovation include:

C-H Functionalization : This advanced strategy allows for the direct modification of the carbon-hydrogen bonds on the homopiperazine ring. Techniques such as direct C–H lithiation of N-Boc protected piperazines enable the introduction of new substituents onto the carbon backbone. mdpi.com Another convergent method involves the use of stannyl (B1234572) amine protocol (SnAP) reagents, which facilitate a combined cyclization and C-C bond addition to imines, offering a streamlined route to C-functionalized piperazines and their analogues. mdpi.com

Photoredox Catalysis : Offering operational simplicity, organic photoredox catalysis enables the synthesis of complex piperazine (B1678402) and homopiperazine cores without the need for pre-functionalized starting materials. acs.org This method can facilitate radical cyclization with in situ generated imines, allowing a wide range of carbonyl and amine partners to be incorporated, thus expanding molecular diversity. acs.org

Asymmetric Synthesis : To investigate the specific interactions of stereoisomers with biological targets, enantiomerically pure compounds are essential. Efficient methods for the asymmetric synthesis of chiral 2,3,5-trisubstituted piperazine structures have been developed. thieme-connect.com These routes can start from optically pure amino acids to generate chiral 1,2-diamines, which are then cyclized to form the desired enantiopure piperazine or homopiperazine derivatives. nih.gov

Green Chemistry Approaches : To improve efficiency and sustainability, methods utilizing microwave irradiation or sonochemistry are being applied. These techniques can significantly reduce reaction times and increase product yields compared to conventional heating methods. mdpi.com

| Synthetic Strategy | Description | Advantage | Reference |

|---|---|---|---|

| Traditional Nucleophilic Substitution | Reaction of homopiperazine with a halo-aromatic compound, often at high temperatures. | Well-established and straightforward for N-arylation. | nih.gov |

| C-H Functionalization | Direct modification of C-H bonds on the homopiperazine ring using methods like lithiation or SnAP reagents. | Allows for novel substitutions on the carbon backbone, expanding structural diversity. | mdpi.com |

| Photoredox Catalysis | Uses light to catalyze reactions, enabling the formation of complex cores from simple precursors. | Operationally simple, proceeds under mild conditions, and allows for broad substrate scope. | acs.org |

| Asymmetric Synthesis | Builds chiral molecules from the ground up, often starting from chiral amino acids. | Provides access to specific, enantiomerically pure stereoisomers for pharmacological testing. | nih.govthieme-connect.com |

| Microwave/Ultrasound-Assisted Synthesis | Uses microwave or ultrasonic irradiation to accelerate chemical reactions. | Reduces reaction times, increases yields, and aligns with green chemistry principles. | mdpi.com |

Diversification of Biological Targets and Exploration of Novel Therapeutic Indications

Analogues of this compound have demonstrated activity across a diverse range of biological targets, suggesting a broad therapeutic potential. The core structure, combining a dichloropyridine moiety with a homopiperazine ring, serves as a versatile scaffold for developing ligands for various receptors and enzymes.

Research into related homopiperazine derivatives has identified several key therapeutic areas:

Oncology : Homopiperazine analogues have been identified as selective ligands for sigma-2 (σ2) receptors, which are overexpressed in solid tumors. nih.gov This makes them promising candidates for the development of anti-cancer agents. Further studies have shown that homopiperazine derivatives can exhibit potent cytotoxic activity against various cancer cell lines, including leukemia, colon cancer, and breast cancer. scirp.orgresearchgate.netnih.govresearchgate.net The anti-proliferative effects of some analogues, such as those related to the lead compound JS-K, are correlated with their ability to generate intracellular nitric oxide. nih.govnih.gov

Neuropsychiatric Disorders : The homopiperazine scaffold is a key feature in compounds designed to modulate central nervous system (CNS) receptors. Structure-activity relationship (SAR) studies of homopiperazine analogues of haloperidol (B65202) revealed significant binding affinity at dopamine (B1211576) (D2, D3, D4) and serotonin (B10506) (5HT1A, 5HT2A) receptors, which are critical targets for antipsychotic drugs. nih.govunc.edu Additionally, substituted homopiperazine derivatives have been shown to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors, indicating potential for treating neurological conditions where these receptors play a role. nih.gov

Infectious Diseases : Novel homopiperazine derivatives have been designed and synthesized as potential anti-tubercular agents. nih.govrsc.org In one study, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)homopiperazin-1-yl)pyridin-3-yl)benzamide derivatives were evaluated against Mycobacterium tuberculosis, with one compound exhibiting potent activity. nih.govresearchgate.net

| Biological Target | Potential Therapeutic Indication | Example Analogue Class | Reference |

|---|---|---|---|

| Sigma-2 (σ2) Receptors | Oncology (Solid Tumors) | Chloropyridinyl-homopiperazines | nih.gov |

| Dopamine (D2, D3, D4) & Serotonin (5-HT) Receptors | Neuropsychiatric Disorders (e.g., Psychosis) | Homopiperazine analogues of haloperidol | nih.govunc.edu |

| N-Methyl-D-Aspartate (NMDA) Receptors | Neurological Disorders | N,N'-substituted homopiperazines | nih.gov |

| Mycobacterium tuberculosis enzymes | Infectious Disease (Tuberculosis) | Pyrazine-carbonyl-homopiperazine derivatives | nih.govrsc.orgresearchgate.net |

| Various (induces Nitric Oxide release) | Oncology (Leukemia) | Homopiperazine analogues of JS-K | nih.govnih.gov |

Rational Design Principles for Achieving Heightened Potency and Selectivity

The development of potent and selective drugs based on the this compound scaffold relies heavily on rational design and detailed structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can optimize its interaction with a specific biological target while minimizing off-target effects.

Key principles derived from SAR studies of related compounds include:

Modification of the Heterocyclic Ring : The nature and substitution pattern of the aromatic ring attached to the homopiperazine nitrogen are critical. For instance, in a series of anti-tubercular agents, replacing a piperazine linker with a homopiperazine ring generally led to a decrease in activity, although specific substitutions could recover potency. nih.gov

Substitution on the Second Homopiperazine Nitrogen : This position is a prime site for introducing diversity to modulate potency and selectivity. In the development of sigma-2 receptor ligands, modifying the butyrophenone (B1668137) moiety attached at this position—for example, by converting the ketone to a thioether or an oxime—led to significant changes in binding affinity and selectivity. nih.gov In another study on anti-tubercular agents, attaching various substituted benzamides at this position revealed that a para-bromo substituted compound (7e) was the most active in its series. nih.govresearchgate.net

Bioisosteric Replacement of the Homopiperazine Core : Replacing the seven-membered homopiperazine ring with other cyclic structures can drastically alter pharmacological properties. In the development of antipsychotic agents, replacing the homopiperazine ring in one lead compound with a tropanol moiety led to improved binding affinity at dopamine receptors. nih.gov This highlights how the geometry of the core scaffold influences receptor interaction.

| Target Class | Structural Modification | Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| Anti-Tubercular | Introduction of a para-bromo substituted benzamide (B126) on the homopiperazine ring. | Exhibited the most potent activity (IC50 = 2.12 μM) in its series. | nih.govresearchgate.net |

| Sigma-2 Receptor Ligands | Conversion of a butyrophenone ketone to an oxime derivative (compound 22). | Resulted in the most selective ligand for the σ2 receptor over the σ1 receptor. | nih.gov |

| Dopamine/Serotonin Receptors | Bioisosteric replacement of the homopiperazine ring with a tropane (B1204802) scaffold. | Maintained or improved binding at dopamine D2-like receptors. | nih.gov |

| Dopamine/Serotonin Receptors | Replacement of a chlorophenyl moiety with a benzothiazole (B30560) group. | Led to the identification of new agents with potential as antipsychotics. | nih.govunc.edu |

Strategic Development of Combination Therapies Incorporating this compound Derivatives

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. nih.govnih.gov This approach can lead to synergistic efficacy, overcome drug resistance, and reduce the concentrations of individual drugs, thereby lowering toxicity. nih.gov Derivatives of this compound, with their diverse biological activities, are prime candidates for inclusion in novel combination regimens.

Future strategies could include:

Oncology Combinations : An analogue designed as a selective sigma-2 (σ2) receptor ligand could be combined with a standard-of-care cytotoxic agent like temozolomide (B1682018) or a targeted therapy. nih.gov The homopiperazine derivative could potentially sensitize tumor cells to the effects of the other drug, leading to a synergistic anti-cancer effect.

Anti-Infective Combinations : For tuberculosis, a homopiperazine derivative could be co-administered with first-line drugs like rifampicin (B610482) and isoniazid. nih.gov This strategy could be particularly effective against multidrug-resistant strains of M. tuberculosis, where the homopiperazine compound might inhibit a novel target, restoring susceptibility to existing antibiotics.

Neuropsychiatric Combinations : A homopiperazine-based antipsychotic agent targeting dopamine and serotonin receptors could be combined with another drug that modulates a different neurotransmitter system (e.g., glutamate). This multi-target approach could provide a more comprehensive treatment for complex disorders like schizophrenia.

Fixed-Dose Combinations (FDCs) : To improve patient adherence, promising combinations could be formulated into a single pill. The development of drug-drug molecular complexes, such as cocrystals or coamorphous systems, represents an advanced methodology for creating stable and effective FDCs. nih.gov

| Therapeutic Area | Proposed Combination Strategy | Rationale | Reference |

|---|---|---|---|

| Oncology | Homopiperazine-based σ2 ligand + Standard Chemotherapy (e.g., Temozolomide) | Achieve synergistic efficacy and overcome resistance in solid tumors. | nih.govnih.gov |

| Tuberculosis | Homopiperazine-based anti-TB agent + First-line TB drugs (e.g., Isoniazid) | Combat multidrug-resistant TB strains by targeting different bacterial pathways. | nih.govrsc.org |

| Psychosis | Homopiperazine D2/5-HT antagonist + Glutamatergic modulator | Provide a broader mechanism of action for complex neuropsychiatric disorders. | nih.gov |

| General | Development of a Fixed-Dose Combination (FDC) | Improve patient compliance and ensure optimal dosing ratios. | nih.gov |

Application as Advanced Chemical Biology Tools and Pharmacological Probes for Target Validation

Beyond their direct therapeutic potential, highly potent and selective analogues of this compound can serve as invaluable chemical biology tools and pharmacological probes. These molecules are essential for dissecting complex biological pathways and validating novel drug targets.

The process of target validation involves using a small molecule (a chemical probe) to interact with a specific protein target, providing evidence that modulating this target produces a desired physiological effect, such as inhibiting cancer cell growth. nih.gov

Applications in this domain include:

Probing Receptor Function : Specifically designed homopiperazine derivatives have been used to study the polyamine recognition sites on NMDA receptors, helping to elucidate the function of these complex ion channels. nih.gov A highly selective ligand for the D3 dopamine receptor, for instance, could be used to investigate the specific roles of this receptor subtype in addiction and cognition, separate from the more widespread D2 receptor.

Target Identification and Validation : A potent and selective analogue can be used to confirm that the inhibition of its target is responsible for an observed cellular effect. nih.gov This "chemical validation" is a critical step before committing to a full-scale drug discovery program. For example, if a homopiperazine derivative inhibits tumor growth, and it is a highly selective inhibitor of enzyme 'X', it provides strong evidence that enzyme 'X' is a valid anti-cancer target.

Development of Advanced Probes : The core scaffold can be further modified to create more sophisticated research tools. For example, a fluorescent dye could be attached to a selective ligand to visualize the location of its target receptor within cells and tissues via microscopy. Alternatively, attaching a biotin (B1667282) tag or a photoreactive group can enable affinity-based protein profiling and pull-down experiments to identify the target protein and its interaction partners.

| Application | Probe Type / Modification | Research Goal | Reference |

|---|---|---|---|

| Studying Receptor Sites | Selective Ligand | To investigate the function and pharmacology of a specific receptor subtype (e.g., NMDA receptor polyamine site). | nih.gov |

| Target Validation | Potent & Selective Inhibitor/Antagonist | To confirm that modulating a specific protein target leads to a desired therapeutic outcome. | nih.gov |

| Cellular Imaging | Fluorescently-Tagged Ligand | To visualize the subcellular localization and trafficking of a target protein. | |

| Target Identification | Biotinylated or Photo-affinity Probe | To isolate and identify the specific protein(s) a compound binds to within a complex biological sample. |

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dichloropyridin-4-YL)homopiperazine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, α-chloroacetamides can react with homopiperazine derivatives under reflux in polar solvents like DMF or THF, as these solvents enhance reactivity by stabilizing intermediates . Optimization includes adjusting reaction time (12–24 hours), temperature (60–100°C), and stoichiometric ratios (1:1.2 for amine:electrophile). Catalytic bases (e.g., K₂CO₃) improve yields by scavenging HCl byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for structural characterization of homopiperazine derivatives?

- Methodological Answer :

- ¹H NMR : Key for confirming substitution patterns. For homopiperazine complexes, NH proton signals shift downfield (Δδ ≈ 0.29 ppm) upon metal coordination (e.g., Sn(IV)), while adjacent protons (Hα, Hβ, Hγ) exhibit downfield shifts of 0.29–0.42 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 550–650 cm⁻¹) .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :